zaragozic acid C

Übersicht

Beschreibung

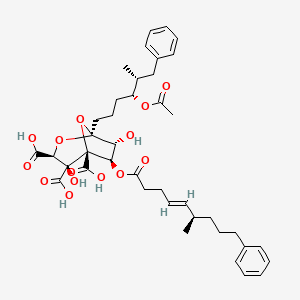

Zaragozic Acid C is a natural product belonging to the zaragozic acids family, which are potent inhibitors of squalene synthase. This enzyme plays a crucial role in the biosynthesis of sterols, including cholesterol. This compound is characterized by its unique 2,8-dioxabicyclo[3.2.1]octane core, decorated with multiple hydroxy and carboxylic acid groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Zaragozic Acid C is complex due to its densely functionalized structure and multiple stereogenic centers. One notable synthetic route involves the use of photochemical C(sp3)–H acylation. This method starts with persilylated D-gluconolactone, which undergoes a series of transformations including Norrish Yang cyclization under violet LED irradiation, followed by oxidative opening and further functional group transformations .

Industrial Production Methods: Most production methods are still in the research and development phase, focusing on optimizing yields and stereoselectivity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Zaragozinsäure C unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Einführung zusätzlicher Sauerstoff-Funktionalitäten.

Reduktion: Reduktion von Carbonylgruppen zu Alkoholen.

Substitution: Austausch von funktionellen Gruppen gegen andere, wie z. B. Acylierung.

Häufige Reagenzien und Bedingungen:

Oxidation: Verwendung von Oxidationsmitteln wie Natriumperiodat.

Reduktion: Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid.

Substitution: Verwendung von Acylierungsmitteln wie Essigsäureanhydrid

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate der Zaragozinsäure C mit modifizierten funktionellen Gruppen, die für weitere biologische Tests und Anwendungen eingesetzt werden können .

Wissenschaftliche Forschungsanwendungen

Inhibition of Squalene Synthase

One of the primary applications of zaragozic acid C is its role as a squalene synthase inhibitor . This enzyme catalyzes the first committed step in cholesterol biosynthesis, making this compound a valuable compound in the study of cholesterol metabolism and related disorders.

- Potency : this compound exhibits picomolar inhibitory activity against squalene synthase, with reported Ki values around 45 pM, making it one of the most potent inhibitors known for this enzyme .

- Cholesterol Regulation : The inhibition of squalene synthase leads to decreased cholesterol synthesis in hepatic cells, which has implications for treating conditions like hypercholesterolemia .

Potential Therapeutic Applications

The unique properties of this compound extend beyond cholesterol regulation. Its ability to modulate cellular pathways positions it as a candidate for various therapeutic applications:

- Cancer Treatment : this compound has been shown to enhance the efficacy of radiochemotherapy in acute myeloid leukemia cell lines, suggesting its potential as an adjunct therapy in cancer treatment .

- Antifungal Activity : Given its fungal origin, research indicates that this compound may possess antifungal properties, although further studies are needed to explore this application fully .

Synthetic Chemistry and Research

The synthesis of this compound has been a focus of organic chemistry research due to its complex structure. Several synthetic routes have been developed to produce this compound efficiently:

- Self-Consistent Synthesis : Recent studies have demonstrated innovative synthetic strategies that allow for the rapid construction of this compound's carbon skeleton while minimizing oxidation state changes and protecting group manipulations . This approach not only aids in the efficient synthesis of this compound but also enhances our understanding of complex organic synthesis.

Case Studies and Research Findings

Several studies have documented the applications and synthesis of this compound:

- Study on Inhibition Mechanism : A study highlighted the competitive inhibition mechanism of zaragozic acids on rat liver squalene synthase, demonstrating significant accumulation of metabolic intermediates upon treatment .

- Total Synthesis Approaches : Various total synthesis strategies have been reported, showcasing different methodologies such as photochemical reactions and organocatalysis that contribute to the efficient production of this compound .

Wirkmechanismus

Zaragozic Acid C exerts its effects primarily by inhibiting squalene synthase, an enzyme that catalyzes the conversion of presqualene pyrophosphate to squalene, a key step in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol and other sterols. Additionally, it has been found to inhibit ras farnesyl protein transferase, which is useful for antitumor activity .

Vergleich Mit ähnlichen Verbindungen

- Zaragozic Acid A

- Zaragozic Acid B

- Squalestatin 1

Comparison: While all zaragozic acids share a similar core structure and function as squalene synthase inhibitors, Zaragozic Acid C is unique due to its specific arrangement of hydroxy and carboxylic acid groups, which contribute to its potent inhibitory activity and distinct biological effects .

References

Biologische Aktivität

Zaragozic acid C is a member of the zaragozic acid family, which consists of fungal metabolites known for their potent biological activities, particularly as inhibitors of squalene synthase (SQS). This compound has garnered attention for its potential therapeutic applications, especially in the treatment of hypercholesterolemia and possibly cancer.

This compound features a unique bicyclic structure characterized by a 2,8-dioxobicyclo[3.2.1]octane core with multiple hydroxyl and carboxylic acid groups. The specific structural formula allows it to interact effectively with the active site of squalene synthase, inhibiting its activity.

- Inhibition of Squalene Synthase : Zaragozic acids, including C, act as competitive inhibitors of SQS. The apparent inhibition constant (Ki) values for zaragozic acids A, B, and C are reported as 78 pM, 29 pM, and 45 pM respectively . This high potency indicates that even low concentrations can significantly reduce cholesterol synthesis.

Biological Activities

- Cholesterol Synthesis Inhibition : this compound has been shown to inhibit cholesterol synthesis in Hep G2 cells, a human liver cancer cell line. This effect is crucial for its potential use in treating conditions related to high cholesterol levels .

- Serum Cholesterol-Lowering Effects : In vivo studies have demonstrated that this compound can lower serum cholesterol levels effectively. The compound's ability to inhibit SQS leads to a reduction in cholesterol production, which is beneficial for managing hypercholesterolemia .

- Antitumor Activity : Recent research indicates that zaragozic acids may also exhibit antitumor properties. Their mechanism involves not only the inhibition of SQS but also potential interactions with other cellular pathways involved in tumor growth and proliferation .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

- Study on Fungal Metabolites : Research involving the fungus Mollisia sp. SANK 10294 revealed that novel zaragozic acids (including F-10863A, B, C, and D) possess similar inhibitory effects on SQS as this compound. These compounds have been shown to lower serum cholesterol levels in animal models .

- Total Synthesis and Biological Evaluation : The total synthesis of this compound was achieved using innovative photochemical methods, allowing for detailed biological evaluation of its effects on cholesterol metabolism and potential therapeutic applications .

Comparative Table of Zaragozic Acids

| Compound | Ki (pM) | Cholesterol Inhibition | Antitumor Activity |

|---|---|---|---|

| Zaragozic Acid A | 78 | Yes | Yes |

| Zaragozic Acid B | 29 | Yes | Yes |

| This compound | 45 | Yes | Potentially |

Eigenschaften

CAS-Nummer |

146389-62-0 |

|---|---|

Molekularformel |

C40H50O14 |

Molekulargewicht |

754.8 g/mol |

IUPAC-Name |

(1S,3S,4S,5R,6R,7R)-1-[(4R,5R)-4-acetyloxy-5-methyl-6-phenylhexyl]-4,7-dihydroxy-6-[(E,6R)-6-methyl-9-phenylnon-4-enoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |

InChI |

InChI=1S/C40H50O14/c1-25(15-12-20-28-16-6-4-7-17-28)14-10-11-22-31(42)52-33-32(43)38(53-34(35(44)45)39(50,36(46)47)40(33,54-38)37(48)49)23-13-21-30(51-27(3)41)26(2)24-29-18-8-5-9-19-29/h4-10,14,16-19,25-26,30,32-34,43,50H,11-13,15,20-24H2,1-3H3,(H,44,45)(H,46,47)(H,48,49)/b14-10+/t25-,26+,30+,32+,33+,34+,38-,39+,40-/m0/s1 |

InChI-Schlüssel |

KQMNJFMTGHRJHM-ZFSXNWTMSA-N |

SMILES |

CC(CCCC1=CC=CC=C1)C=CCCC(=O)OC2C(C3(OC(C(C2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC4=CC=CC=C4)OC(=O)C)O |

Isomerische SMILES |

C[C@H](CCCC1=CC=CC=C1)/C=C/CCC(=O)O[C@@H]2[C@H]([C@]3(O[C@@H]([C@]([C@@]2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCC[C@H]([C@H](C)CC4=CC=CC=C4)OC(=O)C)O |

Kanonische SMILES |

CC(CCCC1=CC=CC=C1)C=CCCC(=O)OC2C(C3(OC(C(C2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC4=CC=CC=C4)OC(=O)C)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Zaragozic acid C; L-697350; L 697350; L697350; L-697,350; L 697,350; L697,350; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.